Gadoxetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gadoxetate is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize the liver . It is used in combination with MRI to allow blood vessels, organs, and other non-bony tissues to be seen more clearly . Gadoxetate is used to help diagnose certain disorders of the liver .

Synthesis Analysis

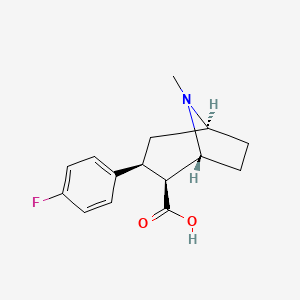

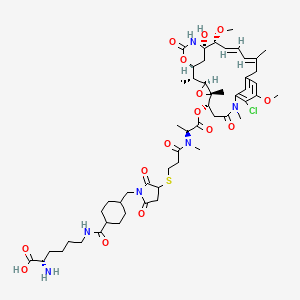

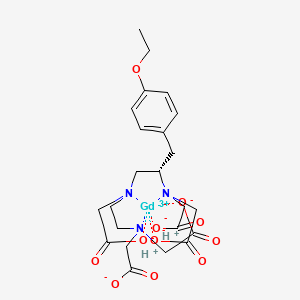

The synthesis of Gadoxetate involves the chelation of a gadolinium ion with ethoxybenzyl diethylenetriaminepentaacetic acid . This forms a stable complex that makes up the drug .

Molecular Structure Analysis

The molecular formula of Gadoxetate is C23H28GdN3Na2O11 . It is a linear, ionic molecule . The structure of Gadoxetate includes a gadolinium ion chelated with ethoxybenzyl diethylenetriaminepentaacetic acid .

Chemical Reactions Analysis

Gadoxetate disodium distributes into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This last phase allows an opportunity to acquire a contrast MRI cholangiogram .

Physical And Chemical Properties Analysis

Gadoxetate has a molecular weight of 725.71 . It is highly water-soluble and hydrophilic, with a lipophilic moiety, the ethoxybenzyl group (EOB) . It is recommended to be stored at 4°C, sealed storage, away from moisture .

Mechanism of Action

Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field . The relatively large magnetic moment produced by Gadoxetate disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue .

Safety and Hazards

Gadoxetate can cause a life-threatening condition in people with advanced kidney disease . Some side effects of Gadoxetate may occur up to several days after injection . Common side effects may include headache, back pain, dizziness, nausea, or feeling hot . It should be used with caution in those with renal impairment, due to the risk of nephrogenic systemic fibrosis .

Future Directions

The applications of MR with Gadoxetate are increasing, creating new opportunities to optimize and expand current protocols . By utilizing novel techniques and evolving imaging strategies, there is growing evidence that MR with Gadoxetate can assist in patient management with a variety of liver disorders .

properties

IUPAC Name |

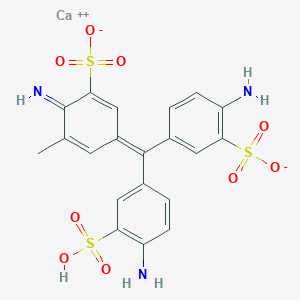

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30GdN3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gd-EOB-DTPA | |

CAS RN |

135326-11-3 |

Source

|

| Record name | Gadoxetic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.